Home > Products > Screening Compounds P135479 > (1S,4S)-N-Desmethyl Sertraline Hydrochloride
(1S,4S)-N-Desmethyl Sertraline Hydrochloride - 91797-57-8

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

Catalog Number: EVT-1166970
CAS Number: 91797-57-8
Molecular Formula: C16H16Cl3N
Molecular Weight: 328.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(1S,4S)-N-Desmethyl Sertraline Hydrochloride” is a derivative of Sertraline . Sertraline is a popular antidepressant medication commonly known as a selective serotonin reuptake inhibitor (SSRI), and is similar to drugs such as Citalopram and Fluoxetine . It is also known as (1S,4S)-4- (3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride .

Synthesis Analysis

During the synthetic process development studies of Sertraline hydrochloride, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in Gas Chromatography (GC) method and its molecular weight was determined by LC-MS analysis . The impurity was identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol impurity, synthesized and characterized, the process of its formation was discussed in detail .

Molecular Structure Analysis

The molecular structure of “(1S,4S)-N-Desmethyl Sertraline Hydrochloride” is similar to that of Sertraline. The molecular weight of Sertraline hydrochloride is 342.69 .

Chemical Reactions Analysis

Sertraline has been examined for its corrosion inhibitive action on mild steel (MS) in 1 M HCl at the temperature range of 303 K -333 K with four hours of immersion . The drug is found to show satisfactory results of 93.3% at 50 ppm and 313 K, with the techniques of gravimetry, Potentiodynamic polarization and electrochemical impedance spectroscopy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,4S)-N-Desmethyl Sertraline Hydrochloride” are similar to those of Sertraline. The molecular weight of Sertraline hydrochloride is 342.69 .

(1S,4S)-Sertraline Hydrochloride

  • Compound Description: (1S,4S)-Sertraline hydrochloride is the active ingredient in the antidepressant drug Serlift. It functions as a selective serotonin reuptake inhibitor (SSRI). [, ]
  • Relevance: This compound is the parent compound of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, differing only by the presence of a methyl group on the amine nitrogen in (1S,4S)-Sertraline Hydrochloride. []

(1R,4R)-Sertraline

  • Compound Description: (1R,4R)-Sertraline is an enantiomer of (1S,4S)-sertraline. It is one of the four stereoisomers produced during the synthesis of (1S,4S)-sertraline hydrochloride. []

cis-Sertraline

  • Compound Description: Cis-sertraline refers to the pair of enantiomers, (1S,4S)-sertraline and (1R,4R)-sertraline, which share the same cis relative stereochemistry at their chiral centers. []

trans-Sertraline

  • Compound Description: Trans-sertraline encompasses the (1S,4R)-sertraline and (1R,4S)-sertraline enantiomers. These isomers exhibit trans relative stereochemistry across their chiral centers. []

N-Desmethyl-sertraline

  • Compound Description: N-Desmethyl-sertraline is a metabolite of sertraline and a less potent serotonin uptake inhibitor compared to sertraline. []
  • Relevance: This compound is the free base form of (1S,4S)-N-Desmethyl Sertraline Hydrochloride. []

Sertraline carbamic acid

  • Compound Description: Sertraline carbamic acid is a derivative of sertraline that exists in equilibrium with sertraline and carbon dioxide in solution. It is involved in metabolic pathways such as glucuronidation. []

N-Hydroxy sertraline

  • Compound Description: N-Hydroxy sertraline represents a phase I metabolite of sertraline, primarily formed through the metabolic process of N-hydroxylation. []
  • Compound Description: These metabolites are diastereomers formed via oxidative deamination of sertraline or desmethyl-sertraline to the corresponding ketone, followed by α-carbon hydroxylation. []
Source and Classification

The compound is derived from Sertraline, which is chemically identified as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The hydrochloride form of this compound enhances its solubility and stability in pharmaceutical formulations. Its CAS number is 79617-96-2, and it is categorized under the ATC code N06AB06 as an antidepressant agent.

Synthesis Analysis

The synthesis of (1S,4S)-N-Desmethyl Sertraline Hydrochloride typically involves the N-demethylation of Sertraline. This reaction can be achieved using various methods:

  1. Chemical Demethylation: This can be accomplished through the use of reagents such as boron tribromide or lithium aluminum hydride, which facilitate the removal of the methyl group from the nitrogen atom.
  2. Biological Demethylation: Enzymatic methods utilizing cytochrome P450 enzymes can also be employed to achieve selective N-demethylation under physiological conditions.

Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of (1S,4S)-N-Desmethyl Sertraline Hydrochloride can be described by its chemical formula C17H16Cl2NC_{17}H_{16}Cl_2N. It features a tetrahydronaphthalene core substituted with a dichlorophenyl group and an amine functional group. Key structural characteristics include:

  • Chirality: The compound has two chiral centers at positions 1 and 4, which significantly influence its pharmacological properties.
  • Bonding: The molecule contains 39 bonds with a mix of aromatic and aliphatic characteristics.

The InChI key for this compound is VGKDLMBJGBXTGI-SJCJKPOMSA-N, which provides a unique identifier for computational analysis.

Chemical Reactions Analysis

(1S,4S)-N-Desmethyl Sertraline Hydrochloride participates in several chemical reactions:

  1. Hydrochloride Formation: The conversion to hydrochloride salt enhances solubility.
  2. Metabolic Pathways: As a metabolite of Sertraline, it undergoes further metabolism involving oxidation and conjugation reactions primarily catalyzed by cytochrome P450 enzymes.

Understanding these reactions is crucial for predicting pharmacokinetic behavior and potential interactions with other drugs.

Mechanism of Action

The mechanism of action for (1S,4S)-N-Desmethyl Sertraline Hydrochloride primarily revolves around its role as a serotonin reuptake inhibitor. It binds to the sodium-dependent serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons. This action increases serotonin availability in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects.

Data from pharmacological studies indicate that while (1S,4S)-N-Desmethyl Sertraline Hydrochloride has reduced potency compared to its parent compound Sertraline, it still exhibits some activity at serotonin receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,4S)-N-Desmethyl Sertraline Hydrochloride include:

  • Molecular Weight: Approximately 306.23 g/mol.
  • Solubility: Exhibits good solubility in water due to its hydrochloride form.
  • pKa Value: The compound has a pKa around 9.8, indicating it behaves as a weak base.

These properties are essential for understanding its behavior in biological systems and formulation development.

Applications

(1S,4S)-N-Desmethyl Sertraline Hydrochloride has several scientific applications:

  1. Pharmacological Research: Used extensively in studies exploring serotonin pathways and antidepressant mechanisms.
  2. Analytical Chemistry: Serves as a reference standard in assays measuring serum levels of Sertraline and its metabolites.
  3. Clinical Studies: Investigated for its potential effects on mood disorders and anxiety-related conditions.
Introduction to (1S,4S)-N-Desmethyl Sertraline Hydrochloride

Nomenclature and Structural Characterization

Systematic Nomenclature and Molecular Identity

The compound is systematically named as (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride under International Union of Pure and Applied Chemistry (IUPAC) conventions. It is alternatively designated as (1S,4S)-N-Desmethyl Sertraline Hydrochloride in pharmacological contexts, explicitly denoting its relationship to sertraline through N-demethylation. The Chemical Abstracts Service (CAS) registry number 675126-10-0 provides a unique identifier for this specific stereoisomer. Its molecular formula is C₁₆H₁₆Cl₃N, with a molecular weight of 328.66 g/mol, reflecting the absence of the methyl group present in the parent sertraline structure (C₁₇H₁₇Cl₂N·HCl, 342.69 g/mol) [1].

Table 1: Nomenclature and Chemical Identifiers

Nomenclature TypeDesignation
IUPAC Name(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride
Pharmacological Name(1S,4S)-N-Desmethyl Sertraline Hydrochloride
CAS Registry Number675126-10-0
Molecular FormulaC₁₆H₁₆Cl₃N
Molecular Weight328.66 g/mol

Stereochemistry and Structural Features

The molecular architecture retains the cis-(1S,4S) absolute configuration characteristic of pharmacologically active sertraline enantiomers. Crystallographic analysis reveals a hydrophobic domain comprising a dichlorinated phenyl ring (A) connected to a partially saturated naphthalenamine system containing a secondary amine functionality. The hydrochloride salt formation occurs at the aliphatic amine group, significantly enhancing aqueous solubility (3.8 mg/mL at 25°C, pH 5.3) compared to the free base form. This protonation state predominates under physiological conditions (pKa = 9.16), with >98% existing as the charged species at pH 7.4 [3] [7].

Comparative Structural Analysis with Sertraline

Structural divergence occurs specifically at the amine functionality where sertraline possesses a methylated secondary amine, while the metabolite features a primary amine. This modification reduces steric bulk near the nitrogen center and diminishes basicity. Computational chemistry analyses using density functional theory (DFT) at the M06-2X/6-311++G(d,p) level demonstrate altered electrostatic potential surfaces following N-demethylation. Frontier molecular orbital (FMO) analysis indicates reduced energy gaps between HOMO and LUMO orbitals compared to sertraline hydrochloride, suggesting modified electronic interaction capabilities [3].

Table 2: Structural Comparison with Parent Compound

Structural Feature(1S,4S)-N-Desmethyl SertralineSertraline
Amine SubstitutionPrimary amine (-NH₂)Secondary methylamine (-NHCH₃)
Molecular FormulaC₁₆H₁₇Cl₂N (free base)C₁₇H₁₇Cl₂N (free base)
Protonation SiteAliphatic amineAliphatic amine
pKa (amine)~9.16~9.16
logP (estimated)~5.2~5.4
Aqueous Solubility (HCl salt)3.8 mg/mL at 25°C~4.24 mg/mL at 25°C

Analytical Characterization Techniques

Modern analytical approaches employ high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 220 nm for quantification in biological matrices. Separation typically utilizes reversed-phase C8 columns with mobile phases combining pH 3.0 phosphate buffers containing 0.1% trimethylamine and acetonitrile (65:35). Electrochemical sensors modified with nanomaterials demonstrate enhanced sensitivity for detection in environmental samples. Structural confirmation techniques include nuclear magnetic resonance (NMR) spectroscopy, which confirms the absence of the N-methyl group (δ ~2.4 ppm in sertraline) in the metabolite [4] [8].

Biological Significance as a Sertraline Metabolite

Biotransformation Pathway and Enzymology

(1S,4S)-N-Desmethyl Sertraline forms predominantly via hepatic cytochrome P450-mediated N-demethylation, primarily catalyzed by CYP2B6 with contributions from CYP2C19, CYP3A4, CYP2D6, and CYP2C9. This oxidative metabolism represents the major Phase I pathway for sertraline clearance, with the metabolite achieving plasma concentrations approximately 1.5-3 times higher than the parent compound during steady-state administration. The reaction involves initial hydroxylation at the methyl group followed by spontaneous formaldehyde elimination, producing the primary amine metabolite [3] [6].

Pharmacokinetic Profile

The metabolite exhibits substantially prolonged elimination kinetics compared to sertraline, with a plasma half-life of 62-104 hours versus sertraline's 22-36 hours. This extended half-life contributes to significant accumulation during chronic therapy, particularly in elderly patients and those with reduced CYP-mediated metabolism. Plasma protein binding remains extensive (>98%), mirroring sertraline's binding characteristics. Elimination occurs through further oxidative deamination to ketone derivatives followed by conjugation and approximately equal excretion in urine (40-45%) and feces (40-45%), with <0.2% excreted as unchanged sertraline. Only trace amounts of the parent drug appear in urine, while the desmethyl metabolite represents a substantial fraction of excreted material [5] [6] [7].

Table 3: Metabolic Pathway Characteristics

Metabolic ParameterCharacteristics
Primary Metabolic ReactionN-Demethylation
Major Catalyzing EnzymesCYP2B6 > CYP2C19 > CYP3A4 > CYP2D6 > CYP2C9
Plasma Half-life62-104 hours
Time to Steady-state~7-10 days
Plasma Protein Binding>98%
Urinary Excretion40-45% (as metabolites)
Fecal Excretion40-45% (as metabolites)

Accumulation Dynamics and Population Variability

Population pharmacokinetic studies demonstrate significant interindividual variability in metabolite accumulation, influenced by genetic polymorphisms (particularly CYP2C192 and CYP2C193 alleles), age, and smoking status. Elderly patients exhibit 1.5-2-fold higher plasma concentrations than younger adults at equivalent doses, while smokers show reduced formation and lower plasma levels. This variability has prompted investigations into therapeutic drug monitoring strategies for sertraline and desmethylsertraline to optimize treatment regimens, particularly in special populations [4] [6].

Environmental Significance

Following excretion, (1S,4S)-N-Desmethyl Sertraline demonstrates environmental persistence due to its extended half-life and resistance to microbial degradation. Studies report bioaccumulation in aquatic organisms, with tissue concentrations in crucian carp (Carassius auratus) following 7-day exposure to 5 μg/L showing highest concentrations in liver, followed by brain, gills, and muscle. This bioaccumulation potential raises ecotoxicological concerns regarding chronic ecosystem exposure, particularly given observed effects on aquatic flora and fauna including growth suppression in Pseudokirchneriella subcapitata and Simulium vittatum, and reproductive toxicity in Pimephales promelas [3].

Role in Serotonin Reuptake Inhibition Dynamics

In Vitro Pharmacological Activity

(1S,4S)-N-Desmethyl Sertraline exhibits significantly reduced affinity for the human serotonin transporter (SERT) compared to the parent sertraline molecule. Radioligand binding assays demonstrate approximately 10-fold lower potency in inhibiting [³H]serotonin reuptake in synaptosomal preparations. This reduced activity stems from structural alterations at the amine functionality, which diminish optimal interaction with key residues in the SERT binding pocket. The metabolite also displays weaker inhibition of dopamine transporters (approximately 15-fold reduction) and norepinephrine transporters (>50-fold reduction) compared to sertraline [1] [6].

Contribution to Therapeutic Effects

Despite its substantially reduced transporter affinity, the metabolite's contribution to overall clinical effects remains incompletely characterized due to its significant accumulation. The extended half-life (62-104 hours versus sertraline's 22-36 hours) results in metabolite concentrations exceeding parent drug levels by 1.5-3 fold at steady state. Pharmacodynamic modeling suggests this accumulation may contribute approximately 20-30% of the total serotonin reuptake inhibition during chronic therapy. However, the clinical significance of this contribution remains debated, with most evidence suggesting minimal therapeutic impact at typical therapeutic concentrations [4] [6].

Receptor Interaction Profile

Beyond monoamine transporters, (1S,4S)-N-Desmethyl Sertraline maintains affinity for sigma receptors, particularly sigma-1 binding sites, though with reduced potency compared to sertraline. This interaction may potentially contribute to neuroprotective effects observed in some experimental models. The metabolite exhibits negligible affinity (Ki >10,000 nM) for numerous other neuroreceptors including muscarinic, histaminergic H1, α1-adrenergic, β-adrenergic, dopaminergic D2, and various serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2), explaining its minimal off-target side effects relative to tricyclic antidepressants [6].

Table 4: Comparative Pharmacological Profile

TargetSertraline Inhibition (Ki, nM)N-Desmethyl Sertraline Inhibition (Ki, nM)Fold Difference
Serotonin Transporter (SERT)0.15-0.31.5-3.0~10-fold weaker
Dopamine Transporter (DAT)20-45300-675~15-fold weaker
Norepinephrine Transporter (NET)250-420>10,000>40-fold weaker
Sigma-1 Receptor32-57150-290~5-fold weaker
Sigma-2 Receptor68-95300-650~7-fold weaker

Implications for Therapeutic Monitoring

The metabolite-to-parent drug concentration ratio serves as a phenotypic marker for CYP-mediated metabolic activity. Ratios <1.0 suggest ultrarapid metabolism, while ratios >3.0 indicate poor metabolizer status. Since sertraline's efficacy and tolerability correlate poorly with plasma concentrations within the therapeutic range, routine therapeutic drug monitoring remains controversial. However, quantification of both sertraline and N-desmethylsertraline provides clinical utility in specific scenarios: assessment of adherence, evaluation of suspected toxicity, identification of pharmacokinetic drug interactions, and dose optimization in populations with altered metabolism [4] [8].

Analytical Detection in Biological Matrices

Contemporary analytical approaches employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for simultaneous quantification of sertraline and its desmethyl metabolite in biological matrices. These methods typically achieve quantification limits of 0.05-0.1 ng/mL in plasma and 0.1-0.5 ng/mL in urine, with analysis times under 10 minutes per sample. Recent advances include electrochemical sensors utilizing molecularly imprinted polymers and nanomaterials for rapid point-of-care assessment, though chromatographic methods remain the gold standard for clinical applications [4] [8].

Properties

CAS Number

91797-57-8

Product Name

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Molecular Formula

C16H16Cl3N

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1

InChI Key

YKXHIERZIRLOLD-RISSCEEYSA-N

SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl

Synonyms

cis- 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride;_x000B_cis-(+/-)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine Hydrochloride;

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.